molecular formula C11H14N2O2 B1282190 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one CAS No. 69132-30-5

1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one

Cat. No. B1282190
CAS RN: 69132-30-5
M. Wt: 206.24 g/mol
InChI Key: UYVSSZOWTACRLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related methyl 4-aminopyrrole-2-carboxylates is described using a one-pot relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides with a FeCl2/Et3N binary catalytic system . Another method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines is also reported, highlighting the versatility of primary amines in the synthesis process . These methods emphasize the importance of catalysis and the use of readily available starting materials in the efficient synthesis of pyrrolidinone derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques. For instance, the structure of a novel pyridine derivative was confirmed by 1H NMR, MS, and X-ray single crystal diffraction . Similarly, the crystal structure of a pyrazolo-pyridine derivative was determined from single crystal X-ray diffraction data, revealing the coplanarity of the pyrazole, pyridine, and pyran rings . These studies demonstrate the importance of structural analysis in understanding the conformation and electronic distribution within the molecules.

Chemical Reactions Analysis

The kinetics and mechanism of the transformation reaction of a related compound, S-[1-(4-methoxyphenyl)pyrrolidin-2-one-3-yl]isothiuronium bromide, into a thiazolidin-4-one derivative have been studied, showing the influence of general base, general acid, and hydroxide-ion catalyses . This indicates that the pyrrolidinone derivatives can undergo complex transformation reactions, which are influenced by the pH and the nature of the catalytic species involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidinone derivatives are influenced by their molecular structure. For example, the isostructural nature of two pyrimidine derivatives and their ability to form hydrogen-bonded sheets is discussed, which is relevant to the understanding of intermolecular interactions and crystal packing . Additionally, the synthesis of 4-(aminomethyl)-1-aryl-2-pyrrolidinones and their activity as monoamine oxidase B inactivators suggest that the functional groups attached to the pyrrolidinone core can significantly affect the biological activity of these compounds .

Scientific Research Applications

Crystal Structure and Molecular Properties

  • The compound demonstrates unique structural characteristics. For instance, in related compounds like 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one, the pyrrolidin-2-one ring exhibits an envelope conformation with specific substituents. This configuration contributes to forming screw chains and sheets within the crystal structure, stabilized by various intermolecular interactions (Mohammat et al., 2008).

Pharmacological Effects

  • 1-substituted pyrrolidin-2-one derivatives have been explored for their pharmacological potential. Compounds with specific substituent moieties displayed significant antiarrhythmic and antihypertensive activities, related to their alpha-adrenolytic properties (Malawska et al., 2002).

Applications in Corrosion Inhibition

  • Pyridine derivatives, including those with a pyrrolidin-2-one structure, have been found effective as corrosion inhibitors. Studies involving compounds like 2-amino-6-(2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile demonstrated significant inhibition efficiency, highlighting the utility of such compounds in corrosion control (Ansari et al., 2015).

Biochemical and Structural Analysis

  • Derivatives of pyrrolidin-2-one have been synthesized and analyzed for their biochemical properties. For example, studies involving synthesis and structural characterization of hexamers of beta-amino acid tethered to a pyrrolidin-2-one ring have contributed to understanding the conformation and dynamics of such compounds (Menegazzo et al., 2006).

Antimicrobial and Antitubercular Activities

  • Certain cyanopyridine and cyanopyrans derivatives, including those with pyrrolidin-2-one structures, have demonstrated antimicrobial and antitubercular activities. These findings are significant in the context of developing new therapeutic agents (Vyas et al., 2009).

Safety And Hazards

The safety information for “1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(4-amino-2-methoxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-10-7-8(12)4-5-9(10)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVSSZOWTACRLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20516779
Record name 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one

CAS RN

69132-30-5
Record name 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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